An In-Depth Technical Guide to 4-Chloro-6-fluoropyrimidine: Properties, Reactivity, and Applications in Medicinal Chemistry
An In-Depth Technical Guide to 4-Chloro-6-fluoropyrimidine: Properties, Reactivity, and Applications in Medicinal Chemistry
Introduction
In the landscape of modern drug discovery, heterocyclic scaffolds are indispensable tools for the medicinal chemist. Among these, pyrimidine derivatives are particularly prominent, forming the core of numerous therapeutic agents across a wide range of diseases.[1] 4-Chloro-6-fluoropyrimidine (CAS: 51422-01-6) is a versatile and highly reactive building block that offers chemists a strategic entry point for constructing complex, polyfunctionalized molecules. Its unique electronic properties, stemming from the electron-deficient pyrimidine ring and the differential reactivity of its two halogen substituents, make it a valuable intermediate in the synthesis of targeted therapies. This guide provides an in-depth analysis of the chemical properties, reactivity, and practical applications of 4-Chloro-6-fluoropyrimidine, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Properties
The fundamental physical and chemical properties of a reagent are critical for experimental design, including solvent selection, reaction temperature, and purification strategies. While extensive experimental data for 4-Chloro-6-fluoropyrimidine is not widely published, its key properties have been calculated using advanced computational models, which provide reliable estimates for laboratory work.[2]
Table 1: Physicochemical Properties of 4-Chloro-6-fluoropyrimidine
| Property | Value | Source |
| Molecular Formula | C₄H₂ClFN₂ | PubChem[2] |
| Molecular Weight | 132.52 g/mol | PubChem[2] |
| IUPAC Name | 4-chloro-6-fluoropyrimidine | PubChem[2] |
| CAS Number | 51422-01-6 | PubChem[2] |
| Canonical SMILES | C1=C(N=CN=C1Cl)F | PubChem[2] |
| InChIKey | DLAFWIYXXOBITQ-UHFFFAOYSA-N | PubChem[2] |
| XLogP3 (Computed) | 1.6 | PubChem[2] |
| Topological Polar Surface Area | 25.8 Ų | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
Note: The properties listed are primarily computationally derived and should be used as a guide for experimental planning.
Representative Synthesis
The synthesis of 4-Chloro-6-fluoropyrimidine typically follows established methods for the chlorination of hydroxypyrimidines (which exist in tautomeric equilibrium with pyrimidinones). The most common and industrially scalable approach involves the treatment of a pyrimidinone precursor with a strong chlorinating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅).
A representative and analogous procedure, widely documented for similar pyrimidine scaffolds, involves the conversion of 6-fluoropyrimidin-4(3H)-one.[3]
Conceptual Synthetic Protocol:
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Precursor: The synthesis would commence with 6-fluoropyrimidin-4(3H)-one.
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Chlorination: The precursor is treated with an excess of phosphoryl chloride (POCl₃), which serves as both the reagent and, in some cases, the solvent.
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Catalyst/Base: A tertiary amine base, such as N,N-dimethylaniline or triethylamine, is often added to facilitate the reaction and scavenge the HCl byproduct.[3]
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Reaction Conditions: The mixture is heated to reflux for several hours to ensure complete conversion.
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Work-up and Purification: After cooling, the reaction mixture is carefully quenched by pouring it onto ice water. The crude product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. Final purification is typically achieved via vacuum distillation or column chromatography to yield pure 4-Chloro-6-fluoropyrimidine.
This robust methodology is a cornerstone of heterocyclic chemistry and provides a reliable route to access the title compound and its derivatives in high yield and purity.[3]
Chemical Reactivity and Mechanistic Insights
The utility of 4-Chloro-6-fluoropyrimidine in synthesis is dominated by its behavior in nucleophilic aromatic substitution (SNAr) reactions. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further amplified by the inductive effects of the chloro and fluoro substituents, rendering the carbon atoms of the ring highly electrophilic and susceptible to attack by nucleophiles.
A critical feature of this molecule is the differential reactivity of the C4-Cl and C6-F bonds. In SNAr reactions on halogenated N-heterocycles:
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Leaving Group Ability: Chloride is a significantly better leaving group than fluoride.
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Electronic Activation: The C4 position is positioned between two ring nitrogens (ortho and para), making it the most electron-deficient and activated site for nucleophilic attack. The C6 position is only activated by one adjacent nitrogen.
Consequently, nucleophilic attack occurs selectively and overwhelmingly at the C4 position, displacing the chloride ion. This predictable regioselectivity is the cornerstone of its application as a synthetic building block, allowing for the sequential and controlled introduction of different functionalities onto the pyrimidine core.
Caption: Regioselective SNAr on 4-Chloro-6-fluoropyrimidine.
Applications in Drug Development
The chloro-fluoropyrimidine scaffold is a validated pharmacophore found in several advanced therapeutic agents. A prominent example is the antifungal drug Voriconazole, which is synthesized from the closely related analogue 4-chloro-6-ethyl-5-fluoropyrimidine, underscoring the importance of this chemical class.[4][5] 4-Chloro-6-fluoropyrimidine serves as a foundational starting material for creating libraries of novel compounds for screening and lead optimization.
The primary application involves its reaction with nitrogen, oxygen, or sulfur nucleophiles to forge key bonds in the target molecule. This is often the first step in a multi-step synthesis.
Field-Proven Experimental Protocol: Nucleophilic Substitution with a Primary Amine
This protocol details a representative SNAr reaction, a fundamental workflow for utilizing 4-Chloro-6-fluoropyrimidine in a drug discovery context.
Objective: To synthesize a 4-amino-6-fluoropyrimidine derivative.
Materials:
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4-Chloro-6-fluoropyrimidine (1.0 eq)
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Primary amine of choice (e.g., benzylamine) (1.1 eq)
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A non-nucleophilic base (e.g., triethylamine, TEA, or diisopropylethylamine, DIPEA) (1.5 eq)
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Aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF))
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Deionized water, brine, ethyl acetate, anhydrous magnesium sulfate (for work-up)
Step-by-Step Methodology:
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Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-Chloro-6-fluoropyrimidine (1.0 eq) and the chosen aprotic solvent (e.g., THF, ~0.5 M concentration).
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Addition of Reagents: Add the primary amine (1.1 eq) to the solution, followed by the dropwise addition of the non-nucleophilic base (1.5 eq). Causality Note: The base is crucial to neutralize the HCl that is generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.
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Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
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Aqueous Work-up: Once the reaction is complete, quench it by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
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Washing: Combine the organic layers and wash sequentially with deionized water and then brine to remove residual base and solvent.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude material using flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-amino-6-fluoropyrimidine product.
This robust protocol provides a self-validating system, with clear checkpoints (TLC/LC-MS) and a standard purification workflow to ensure high purity of the final compound, which is essential for subsequent synthetic steps or biological evaluation.
Caption: General synthetic workflow using 4-Chloro-6-fluoropyrimidine.
Safety, Handling, and Storage
As a reactive chemical intermediate, 4-Chloro-6-fluoropyrimidine must be handled with appropriate safety precautions.
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Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as:
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Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
4-Chloro-6-fluoropyrimidine is a high-value synthetic intermediate whose utility is rooted in its predictable and selective reactivity. The ability to reliably functionalize the C4 position via nucleophilic aromatic substitution, while retaining the C6-fluorine for potential subsequent transformations, provides a powerful and strategic approach to the synthesis of complex pyrimidine-based drug candidates. A thorough understanding of its properties, reactivity, and handling, as outlined in this guide, enables researchers to effectively leverage this scaffold in the pursuit of novel therapeutics.
References
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LookChem. (n.d.). CAS 137234-74-3: 4-Chloro-6-ethyl-5-fluoropyrimidine. Retrieved from [Link]
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Home Sunshine Pharma. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine CAS 137234-74-3. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Sourcing 4-Chloro-6-ethyl-5-fluoropyrimidine: A Key for Antifungal Drug Synthesis. Retrieved from [Link]
- Sandford, G., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 21.
- Ilardi, E. A., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(12), 4833.
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Beilstein Journals. (n.d.). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Retrieved from [Link]
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Arkat USA, Inc. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Retrieved from [Link]
- Journal of the Chemical Society C: Organic. (1968). Pyrimidines. Part II.
- Medicinal Research Reviews. (2025).
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